molecular formula C24H26N2O6 B6527946 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]benzamide CAS No. 946292-54-2

4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B6527946
CAS No.: 946292-54-2
M. Wt: 438.5 g/mol
InChI Key: GGBVWNQAPIZUNX-UHFFFAOYSA-N
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Description

4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.17908655 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular signaling or metabolic pathways .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural similarity to other chromen derivatives , it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Biochemical Pathways

Chromen derivatives have been found to interact with various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation

Pharmacokinetics

The amide group might be subject to enzymatic hydrolysis, affecting the compound’s metabolism and excretion .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural features, it might exert antioxidant, anti-inflammatory, or antiproliferative effects, as observed with other chromen derivatives .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature might affect the compound’s structure and, consequently, its interaction with targets. The presence of other biomolecules could lead to competitive or noncompetitive interactions, influencing the compound’s efficacy .

Properties

IUPAC Name

4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxy-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-16-23(22(27)20-8-7-19(29-2)15-21(20)31-16)32-18-5-3-17(4-6-18)24(28)25-9-10-26-11-13-30-14-12-26/h3-8,15H,9-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBVWNQAPIZUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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